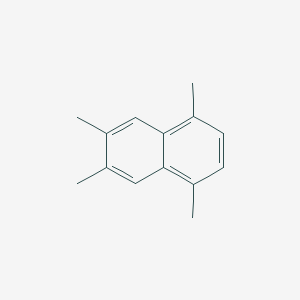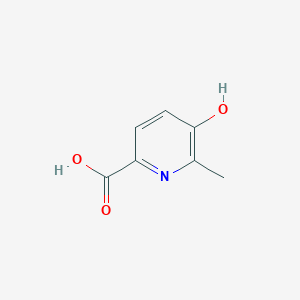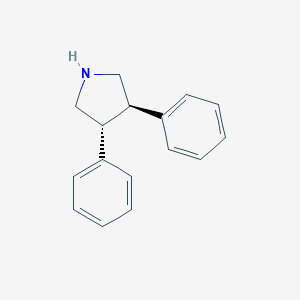
(3R,4R)-rel-3,4-Diphénylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-rel-3,4-Diphenylpyrrolidine is a chiral compound with two phenyl groups attached to a pyrrolidine ring
Applications De Recherche Scientifique
(3R,4R)-rel-3,4-Diphenylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-rel-3,4-Diphenylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. For example, the reaction of a suitable diphenyl-substituted precursor with a chiral catalyst can yield the desired (3R,4R) configuration .
Industrial Production Methods
Industrial production of (3R,4R)-rel-3,4-Diphenylpyrrolidine often involves optimizing the synthetic route to maximize yield and minimize costs. This can include the use of cheaper starting materials, safer reagents, and scalable reaction conditions. For instance, the use of a folding condensation process has been reported to be effective in producing this compound on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-rel-3,4-Diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where one of the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenyl ketones, while reduction can produce diphenyl alcohols or amines .
Mécanisme D'action
The mechanism by which (3R,4R)-rel-3,4-Diphenylpyrrolidine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved often include binding to active sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other diphenyl-substituted pyrrolidines and related chiral amines. Examples are (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol and (3R,4R)-1-Benzyl-4-methylpiperidine-3-yl)methylamine .
Uniqueness
What sets (3R,4R)-rel-3,4-Diphenylpyrrolidine apart is its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes .
Propriétés
IUPAC Name |
(3R,4R)-3,4-diphenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJZQHVIDHUQU-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
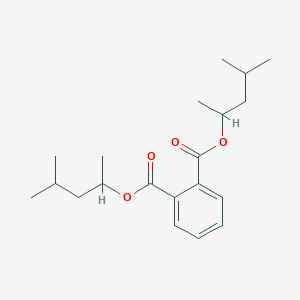
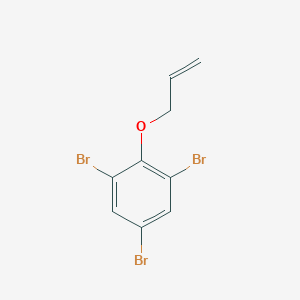
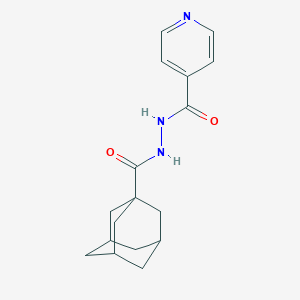
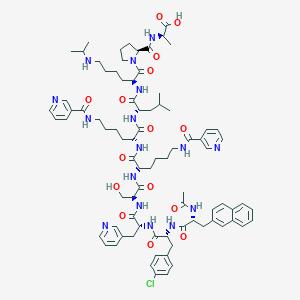
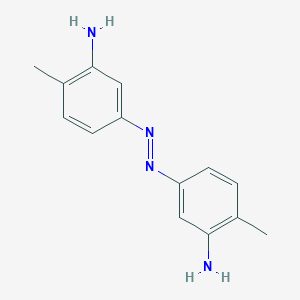
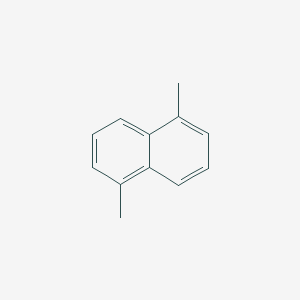
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
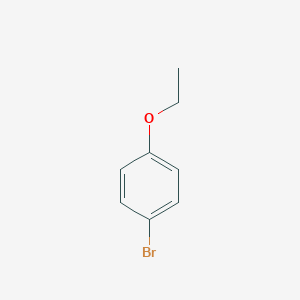
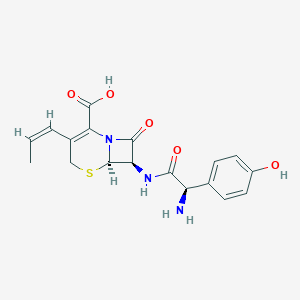
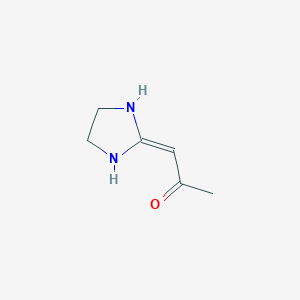
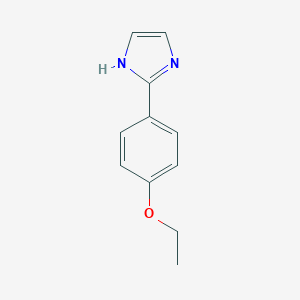
![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)
